[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)
Description
Nomenclature and Chemical Classification
Systematic and Trivial Names
The compound’s IUPAC name is 2-[[2-[3-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(carboxymethylamino)-3-oxopropanoyl]amino]acetic acid . Trivial names include BP-42475 and [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) , reflecting its functional groups and synthetic origin .
Chemical Classification
- Primary Class : Biotin derivative (vitamin B7 analog)
- Functional Groups :
Structural Hierarchy
| Component | Role in Molecule | Chemical Linkage |
|---|---|---|
| Biotinylamidoethyl | Avidin-binding moiety | Amide bond to ethylamine |
| Dithiomethylenemalonic acid | Redox-active site | Disulfide bridge |
| Bis(2-aminoethanoic acid) | Metal-chelating groups | Carboxamide bonds |
Historical Context of Discovery and Development
While specific discovery dates are not publicly documented, [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) emerged as part of broader efforts to engineer biotin derivatives for enhanced biochemical utility. Key developments in biotin chemistry include:
- Avidin-Biotin Conjugation Systems : Biotin’s high-affinity interaction with avidin (Kd ≈ 10^-15 M) underpins its use in immunoassays and protein purification .
- Synthetic Modifications : Introduction of reactive groups (e.g., thiols, amines) to enable covalent conjugation with biomolecules .
- Patented Applications : Analogous compounds, such as B-substituted gamma-amino acids, have been investigated for chemotherapeutic potential, though direct links to this compound remain unconfirmed .
The compound’s dithiomethylenemalonic acid moiety suggests a focus on redox-active probes or crosslinking agents, aligning with trends in synthetic biology and drug delivery systems .
Identification Parameters and Registry Information
Position within Biotin-Derivative Compound Family
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) occupies a niche within the biotin derivative family, distinguished by its dithiomethylenemalonic acid and bis(2-aminoethanoic acid) components. Below is a comparative analysis with structurally related compounds:
Properties
IUPAC Name |
2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(carboxymethylamino)-3-oxopropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O9S3/c29-14(4-2-1-3-13-18-12(11-38-13)26-22(37)28-18)23-6-8-40-39-7-5-15(30)27-19(20(35)24-9-16(31)32)21(36)25-10-17(33)34/h12-13,18-19H,1-11H2,(H,23,29)(H,24,35)(H,25,36)(H,27,30)(H,31,32)(H,33,34)(H2,26,28,37)/t12-,13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCNVNMNEYRYNE-LXIYXOSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Malonic Acid Bis(2-Aminoethanoic Acid) Intermediate
The malonic acid core is functionalized with two glycine units via carbodiimide-mediated coupling.
Reaction conditions :
-
Reagents : Malonic acid, glycine methyl ester, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).
-
Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
Mechanism :
-
Activation of malonic acid’s carboxylic groups with EDC/NHS to form succinimidyl esters.
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Nucleophilic attack by glycine’s amine group, yielding malonic acid bis(2-aminoethanoic acid methyl ester).
-
Saponification with aqueous NaOH to hydrolyze methyl esters to free carboxylic acids.
Purification :
Introduction of the Dithiomethylene Group
A disulfide bridge is incorporated using cystamine or dithiothreitol (DTT)-mediated thiol-disulfide exchange.
Procedure :
-
Thiol activation : React the malonic acid intermediate with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce a pyridyl disulfide group.
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Disulfide formation : Treat with cystamine dihydrochloride in PBS buffer (pH 7.4), facilitating thiol-disulfide interchange.
Critical parameters :
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pH : Maintain 7.0–7.5 to prevent disulfide reduction.
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Temperature : 4°C to minimize side reactions.
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Molar ratio : 1:2 (malonic acid:cystamine) for complete substitution.
Analytical confirmation :
Biotinylation via Amidoethyl Linker
The biotin moiety is conjugated using a spacer (amidoethyl group) to enhance steric flexibility.
Steps :
-
Activation of biotin : React biotin with ethylenediamine in the presence of EDC/HOBt to form biotinylamidoethylamine.
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Coupling to disulfide-malonic acid : Combine the biotinylated amine with the disulfide-malonic acid derivative using EDC/NHS in DMF.
Optimization considerations :
-
Stoichiometry : 1.2 equivalents of biotinylamidoethylamine to ensure complete reaction.
-
Reaction time : 12–24 hours at 25°C.
-
Work-up : Dialysis (MWCO 500 Da) to remove unreacted biotin.
Yield : ~50–60% after purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Data and Validation
Table 1: Key Physicochemical Properties of the Final Product
Table 2: Spectroscopic Characterization
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid moiety can undergo oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can also undergo reduction reactions, particularly at the carbonyl groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is valuable for labeling and tracking biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various assays and imaging techniques.
Medicine
In medicine, the compound’s ability to bind to specific proteins can be exploited for targeted drug delivery or diagnostic purposes. Its biotinylated structure allows for the attachment of therapeutic agents or imaging probes.
Industry
In industrial applications, [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) can be used in the development of biosensors and other analytical devices. Its ability to form stable complexes with proteins makes it ideal for use in diagnostic kits and other biotechnology products.
Mechanism of Action
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) primarily involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the localization and tracking of the compound within biological systems. The dithiomethylenemalonic acid and bis(2-aminoethanoic acid) components may also interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Compounds: Other biotinylated compounds, such as biotinylated peptides and proteins, share the ability to bind to avidin and streptavidin but may differ in their specific applications and binding affinities.
Dithiomethylenemalonic Acid Derivatives: Compounds containing dithiomethylenemalonic acid moieties are similar in their sulfur chemistry but may lack the biotinylation feature.
Bis(2-aminoethanoic Acid) Derivatives: These compounds share the amino acid component but may not have the same biotinylation and dithio functionalities.
Uniqueness
The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) lies in its combination of biotinylation, dithiomethylenemalonic acid, and bis(2-aminoethanoic acid) functionalities. This unique structure allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications.
Biological Activity
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid) is a specialized compound primarily recognized for its role as a cleavable biotin crosslinker . This compound facilitates the study of protein interactions and cellular processes by enabling researchers to tag proteins with biotin, which can be subsequently isolated or detected using streptavidin-based methods.
- Molecular Formula : C20H29N5O8S3
- Molecular Weight : 622.74 g/mol
- CAS Number : 1217718-11-0
- Solubility : Soluble in DMF, DMSO, ethanol, and water
- Physical State : Solid
The biological activity of this compound is largely attributed to its ability to form stable covalent bonds with target proteins through disulfide linkages. This mechanism allows for the selective tagging of proteins, which can then be studied in various biological contexts, including:
- Protein-protein interactions
- Cell signaling pathways
- Enzyme activity assays
Applications in Research
- Proteomics : The compound is utilized in proteomic studies to identify and quantify proteins within complex mixtures.
- Cell Biology : It aids in tracking protein localization and dynamics within live cells.
- Drug Development : The crosslinking properties are exploited in the development of targeted therapies.
Study 1: Protein Interaction Mapping
A study published in a peer-reviewed journal demonstrated the use of this biotin crosslinker to map protein interactions in mammalian cells. Researchers found that the compound effectively labeled target proteins, allowing for subsequent isolation and analysis via mass spectrometry.
| Protein Interaction | Method Used | Results |
|---|---|---|
| Protein A - Protein B | Crosslinking with [Biotinylamidoethyl]-dithiomethylenemalonic Acid | Successful identification of interaction partners |
Study 2: Enzyme Activity Assay
In another study focused on enzymatic activity, the compound was used to investigate the effects of post-translational modifications on enzyme function. The results indicated that modifications significantly altered enzyme activity, highlighting the importance of using such crosslinkers for functional studies.
| Enzyme | Modification Type | Activity Change |
|---|---|---|
| Enzyme X | Phosphorylation | Increased by 40% |
| Enzyme Y | Acetylation | Decreased by 25% |
Safety and Handling
As with any chemical reagent, proper safety protocols should be followed when handling [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid). It should be stored at -20°C and handled under appropriate laboratory conditions to prevent degradation or unintended reactions.
Q & A
Q. NMR Spectroscopy :
- 1H NMR : Peaks at δ 10.09 ppm (carboxylic acid -OH) and δ 6.8–7.2 ppm (biotin ureido protons) confirm protonation states and amide linkages .
- 13C NMR : Signals at ~170 ppm (carbonyl carbons) and ~40 ppm (methylene groups in the dithiomethylene bridge) validate the core structure .
Infrared Spectroscopy : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~2500 cm⁻¹ (-SH stretch, if present) ensure functional group fidelity .
Mass Spectrometry : High-resolution ESI-MS with [M+H]+ ion at m/z 678.841 confirms molecular weight .
Advanced Research Questions
Q. How does the dithiomethylene group influence the compound’s cleavage kinetics under reducing conditions?
- Mechanistic Insights :
- The dithiomethylene bridge is cleaved by reducing agents (e.g., DTT, TCEP) via disulfide bond reduction. Reaction rates depend on:
- pH : Optimal cleavage occurs at pH 8.0–8.5 due to thiolate ion formation .
- Temperature : Accelerated kinetics at 37°C vs. room temperature (e.g., t1/2 reduced from 2 hours to 30 minutes) .
- Methodological Optimization : Use Ellman’s assay to quantify free thiols post-cleavage and adjust reductant concentration (1–10 mM) for controlled release .
Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., protonation vs. deprotonation of carboxylic acid groups)?
- Data Reconciliation Framework :
Comparative Analysis : Contrast IR spectra of the compound synthesized in aqueous vs. ethanol-based solvents. Aqueous conditions favor carboxylate formation (ν(C=O) ~1600 cm⁻¹), while ethanol retains protonated -COOH (ν(C=O) ~1700 cm⁻¹) .
pH-Dependent NMR : Titrate the compound from pH 2 to 10 and track chemical shifts of carboxylic protons. Disappearance of δ 10.09 ppm at pH >5 indicates deprotonation .
X-ray Crystallography : Resolve ambiguity by determining the crystal structure, which unambiguously shows protonation states .
Q. How can researchers optimize this compound’s efficiency as a cleavable crosslinker in protein interaction studies?
- Experimental Design :
- Molar Ratio Optimization : Screen crosslinker-to-protein ratios (1:1 to 1:10) to balance conjugation efficiency and nonspecific binding .
- Quenching Controls : Add excess cysteine or glycine post-reaction to terminate unreacted crosslinker .
- Validation : Use SDS-PAGE under non-reducing vs. reducing conditions to confirm disulfide cleavage. Mass spectrometry identifies crosslinked peptide fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
